molecular formula C10H14O B14445073 5-Methylspiro[3.5]non-5-en-1-one CAS No. 79402-31-6

5-Methylspiro[3.5]non-5-en-1-one

Cat. No.: B14445073
CAS No.: 79402-31-6
M. Wt: 150.22 g/mol
InChI Key: OXPOWLPQMUNFDI-UHFFFAOYSA-N
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Description

5-Methylspiro[3.5]non-5-en-1-one: is an organic compound with the molecular formula C10H14O . It is a spirocyclic compound, meaning it contains two rings that share a single common atom. The structure of this compound consists of a nonane ring and a cyclopentanone ring fused at a single carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylspiro[3.5]non-5-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclopentanone derivative with a nonane precursor in the presence of a strong base, such as sodium hydride, to induce cyclization and form the spirocyclic structure .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Methylspiro[3.5]non-5-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Methylspiro[3.5]non-5-en-1-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Methylspiro[3.5]non-5-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to fit into binding sites of enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    7-Methylspiro[3.5]nonan-2-ol: Another spirocyclic compound with a similar nonane ring structure but with different functional groups.

    Spiro[3.5]nonane: A simpler spirocyclic compound without the methyl and ketone groups.

    Spiro[4.5]decane: A spirocyclic compound with a larger ring system.

Uniqueness: 5-Methylspiro[3.5]non-5-en-1-one is unique due to its specific combination of a nonane ring and a cyclopentanone ring, along with the presence of a methyl group at the spiro center. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

CAS No.

79402-31-6

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

9-methylspiro[3.5]non-8-en-3-one

InChI

InChI=1S/C10H14O/c1-8-4-2-3-6-10(8)7-5-9(10)11/h4H,2-3,5-7H2,1H3

InChI Key

OXPOWLPQMUNFDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCCC12CCC2=O

Origin of Product

United States

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